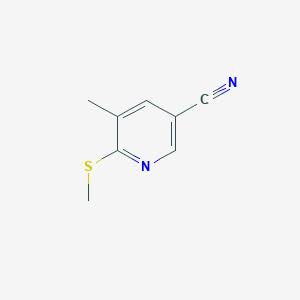

5-Methyl-6-(methylthio)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

5-methyl-6-methylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2S/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3 |

InChI Key |

HXHAILODKQWTCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC)C#N |

Origin of Product |

United States |

Chemical structure and properties of 5-Methyl-6-(methylthio)nicotinonitrile

An In-Depth Technical Guide to 5-Methyl-6-(methylthio)nicotinonitrile: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal and materials chemistry, the substituted pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, nicotinonitriles (3-cyanopyridines) are of particular interest due to their prevalence in a wide array of pharmacologically active agents and functional materials.[1][2] This guide provides a comprehensive technical overview of a specific and valuable building block: 5-Methyl-6-(methylthio)nicotinonitrile .

This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound's chemical identity, spectroscopic profile, synthetic utility, and potential applications. We will explore not just the "what" but the "why," offering insights into the causality behind its reactivity and the strategic considerations for its use in complex synthetic campaigns.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its behavior in both reactive and biological systems.

Chemical Identity

5-Methyl-6-(methylthio)nicotinonitrile is a nitrile-substituted pyridine derivative, distinguished by a methyl group at the 5-position and a methylthio group at the 6-position.[3] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.[3]

| Identifier | Data |

| IUPAC Name | 5-methyl-6-(methylthio)pyridine-3-carbonitrile[3] |

| CAS Number | 261625-49-4[3] |

| Molecular Formula | C₈H₈N₂S[3] |

| Molecular Weight | 164.23 g/mol [3] |

| Canonical SMILES | CC1=CC(=CN=C1SC)C#N[3] |

| InChI Key | HXHAILODKQWTCC-UHFFFAOYSA-N[3] |

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following properties can be predicted based on its structure and comparison with analogous molecules. These values are crucial for selecting appropriate solvents, reaction conditions, and purification methods.

| Property | Predicted Value / Observation | Rationale |

| Physical Form | Solid | Heterocyclic compounds of this molecular weight are typically solid at room temperature. |

| Melting Point | Not available. Expected to be in the range of 80-120 °C. | Based on related substituted nicotinonitriles and pyridines.[4] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and molecular weight. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone). Limited solubility in water and nonpolar solvents. | The polar nitrile and pyridine nitrogen contrast with the less polar methyl and methylthio groups. |

| pKa | ~2-3 (for the pyridine nitrogen) | The pyridine nitrogen is weakly basic; its basicity is reduced by the electron-withdrawing nitrile group. |

Part 2: Spectroscopic Elucidation and Structural Confirmation

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and definitive portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and sharp singlets for the two different methyl groups, providing clear evidence of the substitution pattern.[3]

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the eight unique carbon atoms, with the nitrile carbon appearing in a typical downfield region.[3]

Table of Predicted NMR Chemical Shifts (in DMSO-d₆):

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| 5-CH₃ | ~2.4 | ~18 |

| S-CH₃ | ~2.6 | ~15 |

| Pyridine H-4 | ~7.8 (d) | ~138 |

| Pyridine H-2 | ~8.6 (d) | ~150 |

| Pyridine C-3 (bearing CN) | - | ~108 |

| Pyridine C-5 (bearing CH₃) | - | ~130 |

| Pyridine C-6 (bearing SCH₃) | - | ~160 |

| -C≡N | - | ~117[3] |

This self-validating protocol ensures high-quality, reproducible spectra. The inclusion of a known standard allows for accurate chemical shift referencing.

-

Sample Preparation: Accurately weigh 15-20 mg of 5-Methyl-6-(methylthio)nicotinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the sample into the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes.

-

Tuning and Shimming: Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-pulse proton spectrum with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Fourier transform the data, and perform phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing definitive evidence for the presence of key functional groups.[3]

Table of Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2230-2210 | Nitrile (-C≡N) | Stretching |

| ~1600-1450 | Pyridine Ring | C=C and C=N Stretching |

| ~2950-2850 | Methyl (C-H) | Stretching |

| ~1380-1350 | Methylthio (S-CH₃) | C-H Bending |

| ~700-600 | C-S Bond | Stretching |

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (32 scans) of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Spectrum Collection: Collect the sample spectrum (32 scans). The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Part 3: Synthesis and Chemical Reactivity

The true value of 5-Methyl-6-(methylthio)nicotinonitrile lies in its utility as a synthetic intermediate. Its functional groups offer multiple handles for constructing more complex molecular architectures.

Retrosynthetic Analysis and Recommended Synthesis

The most direct and logical synthesis involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, 6-chloro-5-methylnicotinonitrile.[3] This precursor itself can be prepared from simpler starting materials.

Caption: Retrosynthetic pathway for the target molecule.

This protocol describes the conversion of the chloro-precursor to the final product. The choice of a polar aprotic solvent is critical for facilitating the SₙAr mechanism.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-chloro-5-methylnicotinonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

-

Reagent Addition: Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. Caution: The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully pour it into ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Purification: Dry the crude product under high vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Methyl-6-(methylthio)nicotinonitrile.

Key Chemical Transformations

The strategic value of this molecule is unlocked through the selective manipulation of its functional groups.

The methylthio group (-SCH₃) is an excellent leaving group, particularly when the pyridine ring is activated by the electron-withdrawing nitrile group. This allows for the introduction of a wide variety of nucleophiles.[3]

Caption: General scheme for displacement of the methylthio group.

The nitrile is a versatile functional group that can be converted into other valuable moieties.

-

Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to yield 5-methyl-6-(methylthio)nicotinic acid.[1][3] This introduces a carboxylic acid handle for amide coupling or other transformations.

-

Reduction to Primary Amine: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group).[3] This provides a key vector for building substituents off the pyridine core.

Part 4: Applications in Research and Development

This compound is not an end-product but a critical starting point for creating novel molecules with desired properties.

A Scaffold for Medicinal Chemistry

The nicotinonitrile core is a "privileged scaffold" in drug discovery.[1] It is present in numerous approved drugs and clinical candidates. The specific substitution pattern of 5-Methyl-6-(methylthio)nicotinonitrile allows for the systematic exploration of chemical space around this core. By varying the nucleophile that displaces the methylthio group (see Part 3.2.A), libraries of compounds can be generated for high-throughput screening.

Caption: Application as a core scaffold for library synthesis.

Known biological activities of related nicotinonitrile derivatives include:

-

Anticancer: Many kinase inhibitors incorporate the cyanopyridine motif.[2]

-

Antimicrobial: The pyridine ring system is found in numerous antibacterial and antifungal compounds.[2][5]

-

Anti-inflammatory: Derivatives have shown potential as anti-inflammatory and analgesic agents.[2]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The information below is based on data for closely related structures and should be considered best practice.[6][7]

Hazard Identification

| Hazard Class | Statement | Precautionary Code |

| Skin Irritation | H315: Causes skin irritation.[6] | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation.[6] | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation.[6] | P261, P304+P340 |

| Aquatic Hazard | H402: Harmful to aquatic life.[6] | P273 |

Handling and Personal Protective Equipment (PPE)

A risk assessment should be performed before handling this compound.

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[6] Avoid eating, drinking, or smoking in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Stability: The compound is stable under normal ambient conditions.[6][7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

-

Decomposition: Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and sulfur oxides.[7]

Conclusion

5-Methyl-6-(methylthio)nicotinonitrile represents more than just a catalog chemical; it is a versatile and strategically important building block for chemical innovation. Its well-defined structure, characterized by multiple reactive sites, allows for controlled and predictable functionalization. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and high-value molecules.

References

-

PubChem. (n.d.). 5-Methylnicotinonitrile. National Institutes of Health. Retrieved from [Link]

-

LookChem. (2025, May 20). methyl 5-methyl-6-nitronicotinate. Retrieved from [Link]

-

Walczak, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1695. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 5-Methyl-6-(phenylthio)nicotinonitrile. Retrieved from [Link]

-

Haukka, M., et al. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 28(8), 3487. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Egyptian Journal of Chemistry, 64(10), 5565-5589. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 5-(Methylthio)-pentanonitrile (FDB004313). Retrieved from [Link]

-

Krivokolysko, S., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Retrieved from [Link]

-

Montclair State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

El-Sayed, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8341. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Retrieved from [Link]

Sources

- 1. 5-Methyl-6-(propylamino)nicotinonitrile | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methyl-6-(methylthio)nicotinonitrile | Benchchem [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Identification and Characterization of 5-Methyl-6-(methylthio)nicotinonitrile

This technical guide provides a comprehensive overview of the identification, characterization, and analysis of 5-Methyl-6-(methylthio)nicotinonitrile, a key heterocyclic intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and expert insights into its physicochemical properties, spectroscopic signature, and chromatographic analysis.

Introduction: The Significance of Substituted Nicotinonitriles

Nicotinonitrile derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds. Their inherent chemical functionalities allow for diverse structural modifications, making them valuable scaffolds in the design of novel therapeutic agents. 5-Methyl-6-(methylthio)nicotinonitrile (CAS No. 261625-49-4), in particular, serves as a versatile building block for the synthesis of more complex molecules, finding applications in the development of pharmaceutical candidates and agrochemicals.[1] The strategic placement of the methyl, methylthio, and cyano groups on the pyridine ring offers multiple reaction sites for further chemical elaboration. Understanding the definitive identification and characterization of this compound is paramount for ensuring the quality, reproducibility, and integrity of subsequent research and development endeavors.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its fundamental properties. For 5-Methyl-6-(methylthio)nicotinonitrile, these are summarized below.

| Property | Value | Source |

| CAS Number | 261625-49-4 | [1] |

| IUPAC Name | 5-methyl-6-(methylthio)pyridine-3-carbonitrile | [1] |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CN=C1SC)C#N | [1] |

| InChI Key | HXHAILODKQWTCC-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of 5-Methyl-6-(methylthio)nicotinonitrile. The following sections detail the expected spectral features based on theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of the compound.

The proton NMR spectrum is anticipated to show four distinct signals:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 8.2 - 8.5 | Singlet |

| Pyridine H-4 | 7.3 - 7.6 | Singlet |

| 5-CH₃ | 2.3 - 2.6 | Singlet |

| S-CH₃ | 2.4 - 2.7 | Singlet |

Causality: The downfield shifts of the pyridine protons are due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the nitrile group. The methyl groups appear as singlets in the upfield region, characteristic of protons on sp³-hybridized carbons.

The carbon-13 NMR spectrum is expected to display eight unique signals:

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 155 - 159 |

| Pyridine C-4 | 140 - 144 |

| Pyridine C-5 | 130 - 134 |

| Cyano C≡N | 117 - 121 |

| Pyridine C-3 | 105 - 109 |

| 5-CH₃ | 18 - 22 |

| S-CH₃ | 14 - 18 |

Causality: The chemical shifts of the pyridine carbons are influenced by their position relative to the heteroatom and the substituents. The nitrile carbon appears in its characteristic region, while the aliphatic methyl carbons are found at the most upfield positions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2230 | Strong, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-S | 600 - 800 | Weak to Medium |

Self-Validation: The presence of a strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The combination of aromatic and aliphatic C-H stretches, along with the characteristic fingerprint of the substituted pyridine ring, provides a robust validation of the molecular structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak : In a high-resolution mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z corresponding to the exact mass of C₈H₉N₂S⁺.

-

Key Fragmentation Pathways :

-

Loss of a methyl radical (•CH₃) from the methylthio group is a likely initial fragmentation step.

-

Cleavage of the C-S bond can lead to fragments corresponding to the pyridine core and the methylthio moiety.

-

Loss of HCN from the pyridine ring is a common fragmentation pathway for nicotinonitrile derivatives.

-

Chromatographic Analysis for Purity and Quantification

While no specific validated HPLC or GC-MS method for 5-Methyl-6-(methylthio)nicotinonitrile has been published, a robust method can be adapted from established protocols for similar nicotinonitrile and pyridine derivatives. The following adapted HPLC method provides a reliable starting point for purity assessment and quantification.

Adapted High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for high-resolution separation and accurate quantification.

Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm (based on UV absorbance characteristics of the nicotinonitrile chromophore)

-

Injection Volume: 10 µL

Experimental Protocol:

-

Standard Solution Preparation: a. Accurately weigh approximately 10 mg of 5-Methyl-6-(methylthio)nicotinonitrile reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This will be your stock solution (100 µg/mL). c. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: a. Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Run: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. b. A suggested starting gradient is as follows:

- 0-2 min: 30% B

- 2-15 min: 30% to 80% B

- 15-18 min: 80% B

- 18-20 min: 80% to 30% B

- 20-25 min: 30% B (re-equilibration) c. Inject the standards and samples.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. b. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve. c. Assess the purity of the sample by examining the presence of any other peaks in the chromatogram.

Causality and Trustworthiness: The use of a C18 column provides good retention for the moderately polar analyte. The acidic mobile phase (formic acid) ensures the protonation of the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. A gradient elution is recommended to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities. The DAD detector allows for the confirmation of peak purity by comparing spectra across the peak.

Conclusion

The robust identification and characterization of 5-Methyl-6-(methylthio)nicotinonitrile are critical for its effective use in research and development. This guide has provided a comprehensive overview of its core properties, predicted spectroscopic data, and a detailed, adaptable HPLC method for its analysis. By following these methodologies, researchers can ensure the quality and integrity of their work, paving the way for the successful synthesis and development of novel chemical entities.

References

-

PubChem. 5-Methylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

- Farghaly, T. A., et al. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.

-

Gomha, S. M., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available from: [Link]

-

Zayed, E. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343. Available from: [Link]

- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.

-

Royal Society of Chemistry. Supporting Information - An automated microfluidic platform for the optimisation of a nucleophilic aromatic substitution reaction. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Nicotinonitriles

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of substituted nicotinonitriles (3-cyanopyridines), a molecular scaffold of significant interest to researchers, scientists, and drug development professionals. Recognizing the critical role that thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy play in determining molecular stability, reactivity, and biological interactions, this document synthesizes both experimental and computational methodologies for their determination. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a robust resource for predicting and understanding the behavior of this important class of nitrogen-containing heterocycles.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile and its derivatives are foundational building blocks in medicinal chemistry and materials science.[1] As a six-membered N-heterocyclic molecule, pyridine possesses a high positive heat of formation and good thermal stability, making it an attractive core for diverse applications.[1] The incorporation of a nitrile (-C≡N) group at the 3-position introduces a potent electron-withdrawing and hydrogen-bonding moiety, further diversifying the molecule's chemical personality.

Substituted nicotinonitriles are prevalent in numerous FDA-approved drugs and are actively investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] In drug discovery, the thermodynamic stability of a molecule, dictated by its enthalpy (ΔH) and entropy (S) of formation, directly influences its shelf-life, metabolic fate, and binding affinity to biological targets.[4] For instance, a lower Gibbs free energy of formation (ΔG°f) suggests greater intrinsic stability, a desirable trait for a drug candidate. Therefore, a thorough understanding of how various substituents on the pyridine ring modulate these thermodynamic properties is paramount for rational drug design and the development of novel functional materials.

Foundational Thermodynamic Concepts

The thermodynamic stability of a molecule is fundamentally described by three key state functions:

-

Enthalpy of Formation (ΔH°f): This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[5] A large negative value indicates a highly stable, energetically favorable compound.

-

Entropy (S°): A measure of the randomness or disorder of a system. In molecular terms, it relates to the vibrational, rotational, and translational degrees of freedom.

-

Gibbs Free Energy of Formation (ΔG°f): The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure.[6][7] It combines enthalpy and entropy via the Gibbs equation: ΔG = ΔH - TΔS . A negative ΔG°f indicates that the formation of the compound from its elements is a spontaneous process.[8]

These properties are not merely theoretical constructs; they are quantifiable metrics that govern chemical equilibria and reaction kinetics, providing a predictive framework for molecular behavior.

Determining Thermodynamic Properties: A Dual-Pronged Approach

The determination of thermodynamic properties relies on two complementary methodologies: direct experimental measurement and in silico computational prediction. Each approach offers unique advantages and, when used in tandem, provides a validated and comprehensive thermodynamic profile of a molecule.

Part A: Experimental Determination of Thermodynamic Properties

Calorimetry, the science of measuring heat changes in chemical reactions or physical processes, is the gold standard for the experimental determination of thermodynamic data.[9]

The standard enthalpy of formation (ΔH°f) of an organic compound like nicotinonitrile is most accurately determined indirectly by first measuring its enthalpy of combustion (ΔH°c) using a bomb calorimeter.[10][11]

Causality Behind the Method: The combustion of an organic compound in a surplus of high-pressure oxygen is a highly exothermic and complete reaction, making the heat release large and reliably measurable. By applying Hess's Law, the measured enthalpy of combustion can be combined with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂) to calculate the enthalpy of formation of the original compound.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation:

-

Bomb Assembly:

-

Place the pellet into the sample cup within the bomb.

-

Secure the fuse wire to the two electrodes, ensuring it makes firm contact with the top of the pellet but does not touch the metal sample cup.[12]

-

Add approximately 1 mL of distilled water to the bottom of the bomb to ensure all nitrogen from the sample is converted to aqueous nitric acid, a crucial step for accurate heat correction.[13]

-

Seal the bomb hand-tight. Never use a wrench , as this can damage the sealing O-rings.[14]

-

-

Oxygen Pressurization:

-

Connect the bomb to a high-pressure oxygen line.

-

Slowly flush the bomb twice with ~10 atm of oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb slowly to 25-30 atm.[13] Check for leaks by submerging the pressurized bomb in water. If bubbles appear, release the pressure and check the seals before proceeding.[13]

-

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Using a volumetric flask, add exactly 2.000 L of distilled water to the bucket, ensuring the bomb is fully submerged.[12] The initial water temperature should be a few degrees below the expected final temperature to minimize heat exchange with the surroundings.

-

Lower the cover, ensuring the stirrer and thermometer are properly positioned. Start the stirrer motor.

-

-

Data Acquisition:

-

Allow the system to equilibrate for ~5 minutes. Record the water temperature to ±0.002 °C every minute for 5 minutes to establish a stable initial rate.

-

Fire the bomb by activating the ignition circuit for no more than two seconds.[13]

-

Record the temperature at 30-second intervals as it rises, continuing for at least 5 minutes after the maximum temperature has been reached to establish a stable final rate.

-

-

Post-Combustion Analysis:

-

Slowly release the pressure from the bomb.

-

Open the bomb and carefully collect and measure the length of any unburned fuse wire.

-

Rinse the internal contents of the bomb with distilled water and titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid formed, which is used for heat correction.

-

-

Calculation: The total heat released is used to calculate the specific combustion energy, which is then corrected for the heat from the fuse wire and nitric acid formation to yield the standard internal energy of combustion. This is converted to the standard enthalpy of combustion (ΔH°c), and finally to the standard enthalpy of formation (ΔH°f).

Diagram: Experimental Workflow for Bomb Calorimetry

Caption: Relationship between substituent effects and thermodynamic stability.

Table 1: Calculated Thermodynamic Properties of Chlorinated Pyridines at 298.15 K

| Compound | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| Pyridine | 140.4 | 285.3 | 190.5 |

| 2-Chloropyridine | 129.7 | 315.5 | 193.3 |

| 3-Chloropyridine | 124.3 | 316.3 | 185.8 |

| 4-Chloropyridine | 125.1 | 314.2 | 186.2 |

| 2,6-Dichloropyridine | 122.6 | 340.6 | 200.0 |

| 2,3,6-Trichloropyridine | 114.2 | 365.3 | 205.0 |

| 2,3,5,6-Tetrachloropyridine | 109.2 | 385.8 | 213.8 |

| Pentachloropyridine | 99.6 | 404.2 | 217.1 |

| Data sourced and adapted from a comprehensive computational study by Al-Mogren, et al. (2018).[15] |

Analysis and Insights:

-

Enthalpy of Formation (ΔH°f): The data clearly show that increasing the number of electron-withdrawing chlorine substituents generally leads to a decrease in the standard enthalpy of formation, suggesting enthalpic stabilization. However, the study notes that adjacent chlorinated sites introduce a thermodynamic penalty due to repulsive interactions. [15]* Gibbs Free Energy of Formation (ΔG°f): In contrast, the standard Gibbs free energy of formation becomes progressively more positive (less favorable) with increased chlorination. This indicates an overall decrease in thermodynamic stability.

-

The Role of Entropy (S°): The key to understanding this trend lies in the entropy term. As more atoms are added to the molecule, its molar mass and complexity increase, leading to a significant and consistent increase in standard entropy (S°). According to the equation ΔG°f = ΔH°f - TΔS°f , this large, unfavorable entropy of formation term (ΔS°f becomes more negative as S° of the product increases) dominates over the modest enthalpic stabilization, driving the overall stability down.

Extrapolating to Nicotinonitriles:

These principles can be directly applied to substituted nicotinonitriles:

-

Electron-Withdrawing Groups (EWGs) like -NO₂, -Cl, and the -CN group itself will destabilize the ring by decreasing its electron density, leading to a more positive (less stable) ΔG°f.

-

Electron-Donating Groups (EDGs) like -NH₂ and -OCH₃ will increase the electron density of the ring through resonance, leading to greater thermodynamic stability and a more negative (more stable) ΔG°f.

-

Positional Isomerism: The position of the substituent matters. An EDG at position 2 or 6, for example, can more effectively donate electron density into the ring and stabilize the molecule compared to substitution at position 5.

Conclusion

The thermodynamic properties of substituted nicotinonitriles are a critical determinant of their chemical behavior and potential applications. This guide has detailed the robust experimental and computational frameworks available for quantifying these properties. Through a combination of bomb calorimetry for enthalpy, DSC for heat capacity, and high-level computational chemistry, a complete thermodynamic profile can be established. The case study of chlorinated pyridines provides a clear, quantitative illustration of how substituent-induced electronic effects systematically modulate molecular stability, primarily through their influence on the Gibbs free energy of formation. These principles and methodologies empower researchers to make informed, data-driven decisions in the design and synthesis of novel nicotinonitrile derivatives for advanced applications in medicine and materials science.

References

-

Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

- Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Journal of Molecular Structure: THEOCHEM, 950(1-3), 93-99.

- Zhang, Y., & Unadkat, J. D. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular pharmaceutics, 8(4), 1185–1193.

- Dixon, D. A., & Lias, S. G. (2006). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. The Journal of Physical Chemistry A, 110(51), 13803-13816.

-

National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Morais, V. M., & da Silva, M. A. (2006). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 38(10), 1259-1266.

- Bickerton, J., Pilcher, G., & Al-Takhin, G. (1984). Enthalpies of combustion of the three aminopyridines and the three cyanopyridines. The Journal of Chemical Thermodynamics, 16(4), 373-378.

-

National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Haines, P. J. (Ed.). (2012). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.

-

Scribd. (n.d.). Bomb Calorimetry Procedure Guide. Retrieved from [Link]

- Johnson, C. D., & Katritzky, A. R. (1977). Effects of substituents on the reactivity of the pyridine nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (9), 1211-1215.

-

National Institute of Standards and Technology. (n.d.). 3-cyanopyridine -- Critically Evaluated Thermophysical Property Data. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]

- Bednarek, E., & Wysocki, S. (2015). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 20(8), 14389-14411.

-

National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Dixon, D. A., & Lias, S. G. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 110(51), 13803-13816.

-

Chemsrc. (2025). 2-aminonicotinonitrile. Retrieved from [Link]

- He, J., et al. (2016). Investigation of Substituent Effects on the Corrosion Inhibition of Pyridine Derivatives with Acetylenic Alcohols on Steel in Acid Media. Corrosion, 72(11), 1434-1447.

- Al-Mogren, M. M., & Al-Farhan, K. A. (2018). Thermochemical parameters of chlorinated compounds of pyridine. Journal of Taibah University for Science, 12(6), 759-766.

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Retrieved from [Link]

-

Science.gov. (n.d.). enthalpy change deltah: Topics. Retrieved from [Link]

- Mongin, F., et al. (2015). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 80(15), 7564-7573.

- Finke, H. L., Messerly, J. F., & Todd, S. S. (1976). Thermodynamic properties of acrylonitrile, l-aminopropane, 2=aminopropane, and 2-methyl-2-aminopropane. The Journal of Chemical Thermodynamics, 8(10), 965-981.

-

National Institute of Standards and Technology. (2022). NIST Chemistry WebBook - SRD 69. Retrieved from [Link]

- Janz, G. J., & Duncan, N. E. (1949). Thermodynamic Considerations, and a Study of the Uncatalysed Reaction of Cyanogen and Related Nitriles with 1;3-Butadiene. Journal of the Chemical Society, 2287-2292.

-

Finke, H. L., Messerly, J. F., & Todd, S. S. (1976). Thermodynamic Properties of Acrylonitrile, 1-Aminopropane, 2. CDC Stacks. Retrieved from [Link]

- Al-Warhi, T., et al. (2023).

- Boussouf, M., et al. (2017). Behavior of the Thermodynamic Properties of Binary Mixtures near the Critical Azeotrope. Journal of Thermodynamics.

-

Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Isomer enthalpy comparison. Retrieved from [Link]

-

ResearchGate. (n.d.). Gibbs free energy of the reaction of n RNCwith 1 with R=(p‐tBu)C6H4 at... Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile. Retrieved from [Link]

-

Van der Heijden, A. E. D. M. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Swarthmore College. Retrieved from [Link]

-

Oreate AI Blog. (2026). Unpacking the Enthalpy of Formation: A Peek Into Molecular Stability. Retrieved from [Link]

-

Chemistry LibreTexts. (2026). 19.5: Gibbs Free Energy. Retrieved from [Link]

- Morais, V. M. F., et al. (2023).

- Watson, G. (2020). Unit 6 - Thermochemistry. ISPS Chemistry.

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

Campus Manitoba Pressbooks. (n.d.). Gibbs Energy (Free Energy). In Introductory Chemistry. Retrieved from [Link]

-

Chad's Prep. (2022, March 8). Gibbs Free Energy and Spontaneity | ΔG = ΔH - TΔS a| General Chemistry 18.3 [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Standard Gibbs free energy of formation – Knowledge and References. Retrieved from [Link]

- Ghelardini, C., et al. (2007). Receptor binding thermodynamics at the neuronal nicotinic receptor. Journal of Molecular Recognition, 20(6), 480-488.

-

PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

Sources

- 1. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Unpacking the Enthalpy of Formation: A Peek Into Molecular Stability - Oreate AI Blog [oreateai.com]

- 6. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 7. youtube.com [youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chemistry-teaching-resources.com [chemistry-teaching-resources.com]

- 10. Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone (2006) | Victor M.F. Morais | 37 Citations [scispace.com]

- 11. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 12. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine [webbook.nist.gov]

- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-6-(methylthio)nicotinonitrile

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. 5-Methyl-6-(methylthio)nicotinonitrile is a prime example of such a scaffold, offering a unique combination of steric and electronic properties[1]. Characterized by a methyl group at the C5 position, a methylthio ether at C6, and an electron-withdrawing nitrile group at C3, this compound provides multiple orthogonal handles for downstream functionalization[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the molecular parameters, spectroscopic signatures, and the mechanistic causality behind its synthesis, ensuring that researchers can seamlessly integrate this intermediate into complex drug discovery pipelines.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the cornerstone of synthetic reproducibility. The quantitative data for 5-Methyl-6-(methylthio)nicotinonitrile has been summarized in the structured table below for rapid reference[1].

| Property | Value |

| IUPAC Name | 5-methyl-6-methylsulfanylpyridine-3-carbonitrile |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| CAS Registry Number | 261625-49-4 |

| Canonical SMILES | CC1=CC(=CN=C1SC)C#N |

| InChI Key | HXHAILODKQWTCC-UHFFFAOYSA-N |

| Physical State | Solid (Typical for substituted nicotinonitriles) |

Structural Analysis & Spectroscopic Signatures

To establish a self-validating analytical system, any synthesis or procurement of this compound must be verified through orthogonal spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight. The exact mass corresponding to the formula C₈H₈N₂S yields a theoretical molecular ion peak (

) or protonated peak ( -

Vibrational Spectroscopy (FT-IR): The most diagnostic feature in the infrared spectrum is the nitrile (

) stretching vibration. Because the nitrile is conjugated with the electron-deficient pyridine ring, this sharp, strong absorption band typically appears in the 2210–2230 cm⁻¹ region[1]. Additionally, characteristic

Mechanistic Synthesis: The SNAr Pathway

Mechanistic Rationale

The most efficient synthetic route to 5-Methyl-6-(methylthio)nicotinonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) [2]. The precursor of choice is 2 (CAS: 66909-33-9)[2].

Causality of the Design:

-

Electronic Activation: The electron-withdrawing nitrile group at the C3 position strongly depletes electron density from the pyridine ring, specifically activating the para-position (C6) toward nucleophilic attack[2].

-

Nucleophile Selection: Sodium thiomethoxide (NaSMe) is chosen as the sulfur nucleophile[2]. The thiomethoxide anion is highly polarizable and an excellent nucleophile, readily displacing the chloride leaving group via a Meisenheimer complex intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

-

Substrate Solvation: Dissolve 1.0 equivalent of 6-chloro-5-methylnicotinonitrile in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the nucleophile, leaving the thiomethoxide anion "naked" and highly reactive[2].

-

Nucleophile Addition: Cool the reaction vessel to 0°C under an inert nitrogen atmosphere. Add 1.1 equivalents of Sodium Thiomethoxide (NaSMe) portion-wise. Rationale: The initial SNAr attack can be exothermic. Low temperatures prevent the degradation of the nitrile group and suppress unwanted polymerization.

-

Thermal Activation: Gradually warm the reaction to 60°C and stir for 4–6 hours. In-Process Control: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

-

Reaction Quenching: Cool the mixture to room temperature and pour it into a 10-fold volume of ice-water. Rationale: This rapidly quenches the reaction and forces the hydrophobic organic product to precipitate out of the aqueous DMF solution.

-

Liquid-Liquid Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (saturated NaCl) to remove residual DMF, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Subject the crude residue to silica gel flash chromatography (eluting with a Hexanes/EtOAc gradient) to isolate the pure product.

-

Analytical Validation: Confirm the structure via NMR and verify the molecular weight (164.23 g/mol ) via LC-MS[1].

Figure 1: Step-by-step experimental workflow for the SNAr synthesis of the target compound.

Downstream Functionalization in Drug Development

The true value of 5-Methyl-6-(methylthio)nicotinonitrile lies in its versatility as a multi-point functionalization scaffold[1]. Drug development professionals utilize this compound because each functional group can be orthogonally manipulated without interfering with the others.

-

The Nitrile Group (C3): Acts as an electrophilic handle. It can be hydrolyzed to primary amides or carboxylic acids, or reduced to primary amines to build extended aliphatic chains.

-

The Methylthio Group (C6): Can be selectively oxidized to a sulfoxide (

) or sulfone ( -

The Methyl Group (C5): Can undergo radical benzylic halogenation (e.g., using NBS/AIBN) to provide a reactive alkyl halide handle for cross-coupling.

Figure 2: Logical relationships of functional handles on the pyridine core for drug development.

References

- Title: 5-Methyl-6-(methylthio)

- Title: Nucleophilic Substitution Strategies for the Methylthio Group Source: Benchchem URL

Sources

Reactivity Profile of the Nitrile Group in 5-Methyl-6-(methylthio)nicotinonitrile: A Mechanistic and Synthetic Guide

Executive Summary

5-Methyl-6-(methylthio)nicotinonitrile (CAS 261625-49-4) is a highly functionalized, nitrile-substituted pyridine derivative that serves as a critical building block in medicinal chemistry and agrochemical development[1]. The molecule features a rigid pyridine core decorated with a 3-nitrile group, a 5-methyl group, and a 6-methylthio ether. While the nitrile group is a classic handle for synthetic elaboration, its reactivity in this specific scaffold is uniquely modulated by the stereoelectronic push-pull dynamics of the surrounding substituents.

This whitepaper provides an authoritative, mechanistic analysis of the nitrile group's reactivity profile, detailing field-proven protocols for its transformation while addressing the specific challenges posed by the sulfur-containing moiety.

Structural and Electronic Profiling

The chemical behavior of the nitrile group (-C≡N) in this molecule cannot be viewed in isolation. Its electrophilicity is dictated by the net electronic environment of the pyridine ring[2].

-

The Pyridine Core (-I, -M): The inherently electron-deficient nature of the pyridine nitrogen withdraws electron density from the ring, significantly increasing the electrophilicity of the nitrile carbon compared to a standard benzonitrile.

-

The 6-Methylthio Group (+M, -I): Positioned para to the 3-nitrile group, the sulfur atom's lone pairs can donate electron density into the ring via resonance (+M effect). This resonance delocalization subtly dampens the extreme electrophilicity of the nitrile carbon, providing a stabilizing effect that prevents runaway side reactions during nucleophilic attack.

-

The 5-Methyl Group (+I): Provides mild inductive electron donation, stabilizing the ring system but having a negligible steric impact on the adjacent 6-position and the distant 3-nitrile position.

Spectroscopically, this electronic balance manifests in the FT-IR spectrum, where the C≡N stretching vibration appears as a strong, sharp absorption band in the 2210–2230 cm⁻¹ region[1].

Stereoelectronic push-pull dynamics modulating the 3-nitrile group.

Core Reactivity Pathways of the Nitrile Group

The nitrile group in 5-Methyl-6-(methylthio)nicotinonitrile is primed for four primary synthetic vectors.

Pathway A: Controlled Hydrolysis

The electron-deficient pyridine ring accelerates the susceptibility of the nitrile to hydrolysis. Under basic conditions (NaOH / H₂O₂), the nitrile is smoothly converted to a primary amide. Prolonged heating under strongly acidic or basic conditions drives the hydrolysis completely to the corresponding nicotinic acid derivative.

Pathway B: Nucleophilic Addition

The carbon of the carbon-nitrogen triple bond acts as a hard electrophilic center[3]. Organometallic reagents (such as Grignard or organolithium reagents) attack this carbon to form a stable imine salt intermediate. Upon acidic aqueous workup, the imine hydrolyzes to yield a substituted ketone.

Pathway C: Catalyst-Aware Chemoselective Reduction

Reducing the nitrile to a primary amine presents a specific mechanistic hurdle. Standard catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂ gas) is strictly contraindicated because the 6-methylthio (-SCH₃) group acts as a potent catalyst poison, irreversibly binding to the transition metal surface[4]. Therefore, hydride transfer reagents must be employed. Lithium aluminum hydride (LiAlH₄) acts as a Lewis acid, coordinating to the nitrile nitrogen and delivering two equivalents of hydride to the electrophilic carbon to yield the primary amine[3].

Pathway D: [3+2] Cycloaddition (Tetrazole Synthesis)

The nitrile group can undergo a [3+2] cycloaddition with sodium azide (NaN₃) to form a 1H-tetrazole—a classic bioisostere for carboxylic acids[5]. Because the +M effect of the thioether slightly raises the LUMO energy of the nitrile, a Lewis acid catalyst (such as ZnBr₂) is highly recommended. The zinc coordinates to the nitrile nitrogen, lowering the LUMO energy and facilitating the attack by the azide HOMO[6].

Divergent synthetic pathways for the functionalization of the nitrile group.

Experimental Methodologies

Protocol 1: Chemoselective Reduction to Primary Amine (Avoiding Catalyst Poisoning)

Objective: Convert the nitrile to a primary amine using LiAlH₄, bypassing the sulfur-poisoning issues of Pd/C.

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

-

Reagent Suspension: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes to maintain a controlled exotherm.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4–6 hours. Monitor the disappearance of the C≡N stretch (~2220 cm⁻¹) via IR spectroscopy[1].

-

Fieser Workup (Critical Step): To prevent the formation of an unfilterable aluminum hydroxide emulsion that traps the highly polar amine product, cool the reaction to 0 °C and sequentially add:

-

x mL of H₂O (where x = grams of LiAlH₄ used)

-

x mL of 15% aqueous NaOH

-

3x mL of H₂O

-

-

Isolation: Stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the primary amine[7].

Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis

Objective: Synthesize the 5-substituted 1H-tetrazole bioisostere.

-

Reaction Setup: To a heavy-walled pressure vessel, add 5-Methyl-6-(methylthio)nicotinonitrile (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (0.5 equiv)[6].

-

Solvent Addition: Suspend the mixture in distilled water (or a 1:1 mixture of Water/Isopropanol for better solubility).

-

Cycloaddition: Seal the vessel and heat the vigorously stirred mixture to 120 °C for 24 hours. The ZnBr₂ acts as a crucial Lewis acid to activate the nitrile carbon[6].

-

Quenching & Precipitation: Cool the vessel to room temperature. Transfer the mixture to a beaker in a well-ventilated fume hood.

-

Acidification (Safety Warning): Carefully acidify the mixture to pH 2 using 3M HCl. Caution: This step generates hydrazoic acid (HN₃), which is highly toxic and explosive. Perform strictly in a fume hood.

-

Isolation: The 1H-tetrazole product will precipitate out of the aqueous solution upon acidification. Collect the solid via vacuum filtration and wash with cold water and diethyl ether[6].

Quantitative Data & Reaction Metrics

The following table summarizes the expected thermodynamic and practical metrics for the functionalization of the nitrile group in this specific scaffold.

| Reaction Pathway | Primary Reagents | Temp / Time | Typical Yield | Analytical Tracking (IR / NMR) |

| Hydrolysis (Amide) | NaOH, H₂O₂, EtOH | 50 °C / 2 h | 85 - 90% | Loss of 2220 cm⁻¹; Appearance of C=O (~1680 cm⁻¹) |

| Reduction (Amine) | LiAlH₄, THF | 65 °C / 5 h | 75 - 80% | Loss of 2220 cm⁻¹; Broad N-H stretch (~3300 cm⁻¹) |

| Nucleophilic Add. | R-MgBr, THF | 0 °C to RT / 4 h | 65 - 75% | Appearance of ketone C=O (~1700 cm⁻¹) |

| Cycloaddition | NaN₃, ZnBr₂, H₂O | 120 °C / 24 h | 80 - 88% | Loss of 2220 cm⁻¹; Tetrazole N-H (~3100-2800 cm⁻¹) |

References

-

BSc Chemistry - e-PG Pathshala: Reduction of Nitriles to Amines INFLIBNET Centre. URL:[Link]

-

Reduction Reactions and Heterocyclic Chemistry - Jones Research Group Jones Research Group. URL:[Link]

-

A Review on Role of Organic and Nano-Catalyst in Development of Pharmacologically Active Tetrazole Nucleus AIP Publishing. URL:[Link]

-

Reductions in Organic Chemistry (Hudlicky) Internet Archive. URL: [Link]

Sources

- 1. 5-Methyl-6-(methylthio)nicotinonitrile | Benchchem [benchchem.com]

- 2. Buy 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile | 1242873-68-2 [smolecule.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ia601300.us.archive.org [ia601300.us.archive.org]

Potential Pharmaceutical Applications of 5-Methyl-6-(methylthio)nicotinonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and marketed drugs.[1] This technical guide provides an in-depth exploration of the potential pharmaceutical applications of a specific, yet under-explored derivative: 5-Methyl-6-(methylthio)nicotinonitrile. While direct pharmacological data on this compound is limited, this document synthesizes information from structurally related nicotinonitriles to forecast its therapeutic potential, with a primary focus on oncology. We will delve into the chemical properties, plausible synthetic routes, and propose detailed experimental workflows for its evaluation as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the nicotinonitrile space.

Introduction: The Nicotinonitrile Scaffold as a Versatile Pharmacophore

The pyridine ring is a fundamental N-heteroaromatic motif found in a vast array of pharmaceuticals and natural products.[2] The introduction of a cyano group at the 3-position to form the nicotinonitrile core imparts unique electronic properties and serves as a versatile chemical handle for further functionalization. This has led to the development of a wide range of derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3]

Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, used in cancer therapy, and the cardiotonic agents Milrinone and Olprinone, underscore the therapeutic relevance of the nicotinonitrile scaffold.[1] Our focus, 5-Methyl-6-(methylthio)nicotinonitrile, is a nitrile-substituted pyridine derivative characterized by a methylthio (-S-CH₃) group and a methyl group on the pyridine ring.[4] This substitution pattern suggests a strong potential for biological activity, particularly in the realm of kinase inhibition, based on structure-activity relationships of known nicotinonitrile-based drugs.

Table 1: Physicochemical Properties of 5-Methyl-6-(methylthio)nicotinonitrile

| Property | Value | Source |

| CAS Number | 261625-49-4 | [4] |

| Molecular Formula | C₈H₈N₂S | [4] |

| Molecular Weight | 164.23 g/mol | [4] |

| IUPAC Name | 5-methyl-6-(methylthio)pyridine-3-carbonitrile | [4] |

Projected Pharmaceutical Applications: An Inferential Analysis

Given the absence of direct studies on 5-Methyl-6-(methylthio)nicotinonitrile, we will infer its potential applications from the established activities of analogous substituted nicotinonitriles.

Anticancer Activity: A Strong Likelihood as a Kinase Inhibitor

A significant body of research points to nicotinonitrile derivatives as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][5]

-

Tyrosine Kinase (TK) Inhibition: Many nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, which are often dysregulated in various cancers.[6] For instance, novel nicotinonitrile derivatives have demonstrated potent antiproliferative activity by inhibiting TK, leading to apoptosis and cell cycle arrest.[6] Some compounds have shown IC₅₀ values in the nanomolar range against TKs.[6]

-

PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase frequently overexpressed in a range of cancers, where it promotes cell survival and resistance to apoptosis.[5] Several studies have identified nicotinonitrile derivatives as potent PIM-1 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[7][8] The inhibition of PIM-1 by these compounds has been shown to induce apoptosis in cancer cells.[7]

The substitution pattern of 5-Methyl-6-(methylthio)nicotinonitrile, with its electron-donating methyl and methylthio groups, could favorably influence its binding to the ATP-binding pocket of various kinases, making this a primary area for investigation.

Caption: Proposed mechanism of action for 5-Methyl-6-(methylthio)nicotinonitrile as a kinase inhibitor.

Anti-inflammatory and Antimicrobial Potential

Nicotinonitrile derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.

-

Anti-inflammatory Activity: Some nicotinonitrile conjugates act as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[1]

-

Antimicrobial and Antiviral Activity: The nicotinonitrile scaffold is present in compounds with reported antimicrobial, antiviral, and antioxidant properties.[3]

Synthetic Strategies and Experimental Protocols

The synthesis of 5-Methyl-6-(methylthio)nicotinonitrile can be approached through established methods for constructing substituted nicotinonitriles. A plausible and efficient route involves the S-alkylation of a corresponding 2-thioxo-1,2-dihydropyridine precursor.[4]

Caption: Proposed synthetic workflow for 5-Methyl-6-(methylthio)nicotinonitrile.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 5-Methyl-6-(methylthio)nicotinonitrile via S-alkylation of a 2-thioxo-1,2-dihydropyridine precursor.

Part A: Synthesis of 5-Methyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an appropriate β-keto compound (e.g., acetoacetonitrile), malononitrile, and elemental sulfur in ethanol.

-

Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part B: S-Alkylation to Yield 5-Methyl-6-(methylthio)nicotinonitrile

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 5-Methyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile intermediate from Part A in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add an excess of a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Alkylating Agent: Add methyl iodide (CH₃I) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). The data should be consistent with the structure of 5-Methyl-6-(methylthio)nicotinonitrile.

In Vitro Evaluation of Anticancer Activity

Objective: To assess the cytotoxic and antiproliferative effects of 5-Methyl-6-(methylthio)nicotinonitrile on human cancer cell lines.

Protocol: MTT Cell Viability Assay [9]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of 5-Methyl-6-(methylthio)nicotinonitrile in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.[9][10] Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

While 5-Methyl-6-(methylthio)nicotinonitrile remains a relatively unexplored compound, the extensive body of research on the nicotinonitrile scaffold provides a strong rationale for its investigation as a potential pharmaceutical agent. The structural motifs present in this molecule suggest a high probability of activity as a kinase inhibitor, making it a compelling candidate for anticancer drug discovery programs. The proposed synthetic route is based on well-established chemical transformations, and the outlined in vitro assays provide a clear path for its initial biological characterization. Further studies should focus on a broader screening against a panel of kinases, in vivo efficacy studies in relevant animal models, and a thorough investigation of its structure-activity relationship to optimize its therapeutic potential.

References

- Anticancer Agents in Medicinal Chemistry. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. 18(11), 1589-1598.

- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.

- Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(171).

-

ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved from [Link]

-

PubMed. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Retrieved from [Link]

-

ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

-

ResearchGate. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Anticancer Activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methyl-6-(methylthio)nicotinonitrile | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

The Ascendant Role of Methylthio-Substituted Pyridines in Modern Chemistry: A Technical Guide

Abstract

The pyridine scaffold, a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, continues to be a focal point of intensive research.[1] This guide provides a comprehensive technical overview of a particularly significant subclass: pyridine derivatives bearing a methylthio (-SCH₃) group. We will delve into the nuanced interplay between the electron-rich sulfur atom and the electron-deficient pyridine ring, which imparts unique reactivity and functionality. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, reactivity, and diverse applications of these versatile molecules, supported by field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Methylthio Group in Pyridine Chemistry

The introduction of a methylthio group onto the pyridine ring is a strategic decision in molecular design, offering a powerful tool to modulate electronic properties, reactivity, and biological activity. The sulfur atom, with its available lone pairs of electrons, can engage in resonance with the pyridine ring, influencing its aromaticity and susceptibility to electrophilic or nucleophilic attack. Furthermore, the methylthio group itself presents a reactive handle for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, or displacement via nucleophilic aromatic substitution (SNAr).[2]

This unique combination of properties has led to the emergence of methylthio-substituted pyridines as critical building blocks in a variety of applications:

-

Medicinal Chemistry: The pyridine motif is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents.[3][4] The addition of a methylthio group can enhance binding to biological targets, modulate metabolic stability, and provide vectors for further chemical modification to optimize pharmacokinetic and pharmacodynamic profiles.[3]

-

Homogeneous Catalysis: Pyridine derivatives containing a sulfur donor atom, such as the methylthio group, can act as effective ligands for transition metals.[5] These N,S-bidentate ligands can form stable chelate complexes with metals like palladium, nickel, and copper, which are active catalysts in a wide range of cross-coupling reactions fundamental to modern organic synthesis.[5]

-

Materials Science: The electronic properties of methylthio-pyridines make them intriguing candidates for incorporation into functional materials, including organic light-emitting diodes (OLEDs), solar cells, and molecular conductors.[6]

This guide will provide a detailed exploration of these aspects, moving from the fundamental principles of their synthesis to their practical applications in cutting-edge research.

Synthetic Strategies for Methylthio-Substituted Pyridines

The construction of the methylthio-pyridine core can be achieved through a variety of synthetic routes, each with its own advantages in terms of scope, efficiency, and functional group tolerance. The choice of a particular method is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

One-Pot, Three-Component Synthesis

A highly efficient approach for the synthesis of polysubstituted 6-(methylthio)pyridines is the one-pot, three-component reaction.[7][8] This strategy offers significant advantages in terms of atom economy and operational simplicity, as it avoids the isolation of intermediate products.

Causality Behind the Experimental Choice: This method leverages the inherent reactivity of readily available starting materials to construct the pyridine ring in a single step. The use of a 1,3-biselectrophilic component, such as bis(methylthio)acrolein, allows for a [3+3] cycloannulation with a C-C-N fragment, typically an enaminone or a related species generated in situ.

Experimental Protocol: One-Pot Synthesis of 2,3,5-Substituted-6-(methylthio)pyridines [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate active methylene ketone (1.0 mmol), bis(methylthio)acrolein (3.0 mmol), and ammonium acetate (20 mol%).

-

Solvent and Catalyst: Add a mixture of acetic acid and trifluoroacetic acid (AcOH-TFA, 4:1, 5 mL). Alternatively, a Lewis acid catalyst such as ZnBr₂ can be employed.

-

Reaction Conditions: Heat the reaction mixture with stirring at 110 °C for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 15 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Table 1: Examples of Synthesized 2,3-Substituted-6-(methylthio)pyridines via One-Pot, Three-Component Reaction [7]

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetophenone | 6-(Methylthio)-2,5-diphenylpyridine | 57 |

| 2 | Propiophenone | 5-Methyl-6-(methylthio)-2-phenylpyridine | 47 |

| 3 | 4-Methoxyacetophenone | 5-(4-Methoxyphenyl)-6-(methylthio)-2-phenylpyridine | - |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for introducing the methylthio group onto a pre-existing pyridine ring, particularly when the ring is activated by electron-withdrawing groups.[2]

Causality Behind the Experimental Choice: The electron-withdrawing nature of substituents like a nitro group (-NO₂) or a halogen at the 2- or 4-position makes the corresponding carbon atoms highly electrophilic and thus susceptible to attack by a nucleophile. Sodium thiomethoxide (NaSMe) is a commonly used and effective nucleophile for this transformation.[3]

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyridine [3]

-